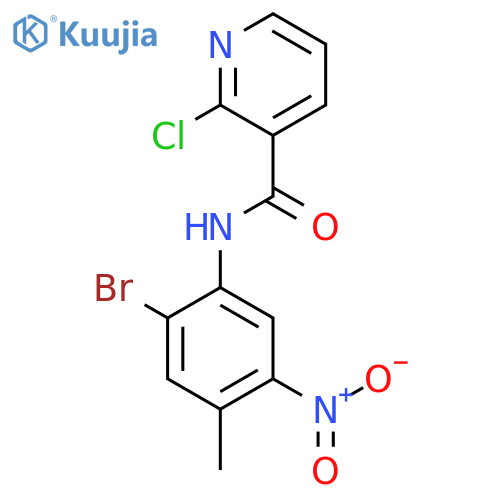

Cas no 1797609-37-0 (N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide)

1797609-37-0 structure

商品名:N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide

N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide

- AKOS033542583

- 1797609-37-0

- Z1688209699

- EN300-1210045

-

- インチ: 1S/C13H9BrClN3O3/c1-7-5-9(14)10(6-11(7)18(20)21)17-13(19)8-3-2-4-16-12(8)15/h2-6H,1H3,(H,17,19)

- InChIKey: LUOPWEITWZLRIL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C=C1NC(C1C(=NC=CC=1)Cl)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 368.95158g/mol

- どういたいしつりょう: 368.95158g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 87.8Ų

N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1210045-50mg |

1797609-37-0 | 90.0% | 50mg |

$468.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-10000mg |

1797609-37-0 | 90.0% | 10000mg |

$2393.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-0.05g |

1797609-37-0 | 0.05g |

$212.0 | 2023-06-08 | |||

| Enamine | EN300-1210045-5000mg |

1797609-37-0 | 90.0% | 5000mg |

$1614.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-1000mg |

1797609-37-0 | 90.0% | 1000mg |

$557.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-500mg |

1797609-37-0 | 90.0% | 500mg |

$535.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-2500mg |

1797609-37-0 | 90.0% | 2500mg |

$1089.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-100mg |

1797609-37-0 | 90.0% | 100mg |

$490.0 | 2023-10-02 | ||

| Enamine | EN300-1210045-250mg |

1797609-37-0 | 90.0% | 250mg |

$513.0 | 2023-10-02 |

N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1797609-37-0 (N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量